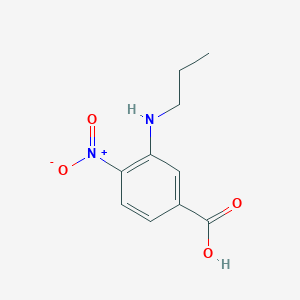

4-Nitro-3-(propylamino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-3-(propylamino)benzoic acid is a compound that can be associated with various chemical reactions and properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behaviors, which can be extrapolated to understand the potential characteristics of this compound.

Synthesis Analysis

The synthesis of related nitro-substituted benzoic acid derivatives often involves the use of nitric acid and catalytic agents. For instance, the nitrodecarboxylation of aromatic alpha,beta-unsaturated carboxylic acids and ring-activated benzoic acids can be achieved using nitric acid and catalytic AIBN in acetonitrile, suggesting a possible pathway for synthesizing nitro-substituted benzoic acids . Additionally, the synthesis of N-phenylamino benzoic acid from p-aminobenzoic acid involves esterification, acetylation, and a subsequent reaction with copper dust and potassium carbonate, followed by acidification to yield the final product . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

Structural elucidation of similar compounds has been performed using spectroscopic methods and supported by quantum chemical calculations. For example, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by IR-spectroscopy and quantum chemical calculations, revealing intramolecular hydrogen bonds and a transoide configuration of amide fragments . This suggests that this compound may also exhibit specific intramolecular interactions and geometries that could be studied using similar methods.

Chemical Reactions Analysis

The reactivity of nitro-substituted benzoic acids can lead to the formation of various complexes. For instance, 2-(4-Nitrophenylaminocarbonyl)benzoic acid forms complexes with metals such as Cr(III), Co(II), Ni(II), Cu(II), and Zn(II), which were characterized and showed significant antifungal activity . This indicates that this compound could potentially form metal complexes with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzoic acids can be influenced by their molecular structure. For example, the X-ray structural characterization of 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex revealed distinct geometries in solution and solid states, as well as polymeric structures in the crystalline state . The dynamics of related compounds, such as 4-benzylamino-7-nitrobenzofurazan, in binary solvent systems also provide insights into solvent-solute interactions and solution composition dependence . These findings could be relevant to understanding the solubility and reactivity of this compound in various environments.

Wissenschaftliche Forschungsanwendungen

Modification of Biological Membranes

Research by Branchini et al. (1995) on human red blood cell ghost membranes explored photoaffinity labeling agents based on the structure of 5-nitro-2-(3-phenylpropylamino)-benzoic acid derivatives. These studies aimed to understand the modification of chloride ion transport, demonstrating the potential of these compounds as tools for investigating biological membrane properties (Branchini et al., 1995).

Synthesis and Characterization

Branchini et al. also worked on synthesizing a tritium-labeled tetrafluoro-substituted aryl azide photoaffinity labeling agent for chloride channels. The synthesis approach utilized commercially available precursors, demonstrating the compound's utility in labeling studies related to chloride channels (Branchini et al., 1992).

Luminescent Properties of Derivatives

Sivakumar et al. (2010) investigated the influence of electron-withdrawing and electron-donating groups on the luminescent properties of lanthanide coordination compounds derived from 4-benzyloxy benzoic acid derivatives. This study highlighted the impact of substituent modifications on photophysical properties, offering insights into the design of luminescent materials (Sivakumar et al., 2010).

Nitrodecarboxylation Studies

Das, Sinha, and Roy (2002) explored the nitrodecarboxylation of aromatic alpha, beta-unsaturated carboxylic acids and benzoic acids, providing a method for the synthesis of nitrostyrenes and nitroarenes. This research contributes to the field of organic synthesis by offering a pathway to generate nitro-substituted compounds (Das, Sinha, & Roy, 2002).

Catalytic Applications

Wu et al. (2017) described the synthesis of novel porous Zn-MOFs using thiophenyl-derivatized nitrobenzoic acid ligands for the catalytic reduction of nitrophenol. The study demonstrates the potential of these materials in catalysis, specifically in the environmental remediation of hazardous organic compounds (Wu et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Nitro-3-(propylamino)benzoic acid is the G protein-coupled receptor 35 (GPR35) . GPR35 is a protein that, when activated, can trigger a variety of cellular responses. It is also known to play a significant role in inflammatory responses .

Mode of Action

This compound acts as an agonist of GPR35 . This means it binds to this receptor and activates it. The activation of GPR35 can lead to various cellular responses, including the up-regulation of tumor necrosis factor-alpha (TNF-α) in macrophages .

Biochemical Pathways

Upon activation of GPR35, this compound promotes the associated p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a crucial role in cellular responses to stress signals and inflammation .

Result of Action

The activation of GPR35 by this compound enhances inflammation in macrophages . Specifically, it up-regulates the expression of TNF-α, a key mediator of inflammatory response . This suggests that the compound may have a role in promoting inflammatory responses and potentially aggravating certain clinical conditions, including bacterial infections .

Eigenschaften

IUPAC Name |

4-nitro-3-(propylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-5-11-8-6-7(10(13)14)3-4-9(8)12(15)16/h3-4,6,11H,2,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDBJRSTTWCHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)